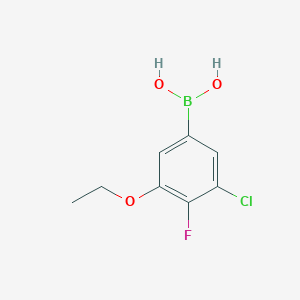

3-Chloro-5-ethoxy-4-fluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-5-ethoxy-4-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H9BClFO3 and a molecular weight of 218.42 g/mol . This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of chloro, ethoxy, and fluoro substituents on the phenyl ring makes this compound unique and potentially useful in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-ethoxy-4-fluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-ethoxy-4-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving phenylboronic acids.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chloro, ethoxy, and fluoro substituents can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products depend on the nucleophile used and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceutical Intermediates

3-Chloro-5-ethoxy-4-fluorophenylboronic acid is primarily utilized in the synthesis of pharmaceutical intermediates. Its unique electronic properties facilitate the formation of carbon-carbon bonds through cross-coupling reactions, which are essential in constructing complex organic molecules. Notably, it can be employed in the synthesis of drugs targeting various diseases, including cancer and diabetes.

1.2 Suzuki-Miyaura Coupling Reactions

This compound is particularly effective in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds. These biaryl structures are crucial in the development of many therapeutic agents. The reaction typically requires palladium catalysts and provides high yields, making it a preferred method for synthesizing complex pharmaceuticals .

1.3 Anticancer Agents

Research has demonstrated that compounds synthesized using this compound exhibit anticancer properties. For instance, derivatives formed through its application have shown activity against various cancer cell lines, highlighting its potential in developing targeted cancer therapies .

Materials Science Applications

2.1 Organic Electronics

The compound also finds application in materials science, particularly in the development of organic electronic devices. Its ability to participate in cross-coupling reactions allows for the creation of conjugated polymers that are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These materials benefit from enhanced charge transport properties due to the incorporation of boronic acids like this compound .

2.2 Sensors and Biosensors

In sensor technology, this boronic acid derivative can be used to develop sensors for detecting glucose and other biomolecules. The boronic acid moiety interacts with diols, providing a mechanism for sensing applications that are pivotal in medical diagnostics .

Case Study 1: Development of Antidiabetic Agents

A study focusing on the synthesis of novel antidiabetic agents utilized this compound in a multi-step synthesis involving Suzuki coupling reactions. The resulting compounds displayed significant inhibitory activity against specific enzymes involved in glucose metabolism, showcasing the compound's utility in drug development .

Case Study 2: Organic Photovoltaics

Research into organic photovoltaic materials demonstrated that incorporating this compound into polymer backbones improved charge mobility and overall device efficiency. The study highlighted the advantages of using boronic acids in creating high-performance organic solar cells .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical intermediates | High yield and specificity |

| Anticancer agent development | Targeted therapeutic effects | |

| Materials Science | Organic electronics (OLEDs, OPVs) | Enhanced charge transport |

| Sensor technology for glucose detection | High sensitivity and specificity |

Wirkmechanismus

The mechanism of action of 3-Chloro-5-ethoxy-4-fluorophenylboronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-5-ethoxy-4-fluorophenylboronic acid can be compared with other phenylboronic acids, such as:

3-Chloro-4-fluorophenylboronic acid: Similar structure but lacks the ethoxy group, which may affect its reactivity and applications.

3-Fluorophenylboronic acid: Lacks both chloro and ethoxy groups, making it less sterically hindered and potentially more reactive in certain reactions.

4-Ethoxyphenylboronic acid: Lacks both chloro and fluoro groups, which may influence its electronic properties and reactivity.

The unique combination of chloro, ethoxy, and fluoro substituents in this compound provides distinct electronic and steric properties, making it valuable for specific synthetic applications.

Biologische Aktivität

Overview

3-Chloro-5-ethoxy-4-fluorophenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry due to its ability to form reversible covalent bonds with diols and other nucleophiles. This compound has garnered attention for its applications in drug discovery, particularly as a building block in the synthesis of biologically active compounds.

- Molecular Formula : C11H14BClF O3

- Molecular Weight : 248.49 g/mol

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as an antimicrobial agent and its role in enzyme inhibition.

Antimicrobial Activity

Recent studies have demonstrated the compound's antimicrobial properties against various pathogens. For instance, it exhibits moderate activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antifungal agents .

| Pathogen | MIC Value (µg/mL) | Comparison to Control |

|---|---|---|

| Candida albicans | 100 | Lower than amphotericin B |

| Aspergillus niger | 50 | Comparable to AN2690 |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, notably leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria. Docking studies suggest that this compound can effectively bind to the active site of LeuRS, leading to significant inhibition .

The mechanism by which this compound exerts its biological effects involves the formation of covalent bonds with target molecules. The boronic acid moiety interacts with hydroxyl groups on enzymes or other biological targets, thereby modulating their activity. This property is particularly useful in the design of enzyme inhibitors and as a probe in biological assays.

Case Studies

- Study on Antimicrobial Properties :

- Enzyme Inhibition Research :

Applications in Drug Development

This compound is being explored for its utility in synthesizing boron-containing drugs. Its unique structural features allow it to serve as a versatile building block in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases .

Eigenschaften

IUPAC Name |

(3-chloro-5-ethoxy-4-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClFO3/c1-2-14-7-4-5(9(12)13)3-6(10)8(7)11/h3-4,12-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAFYCSFDIBYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.